6-Vinyl-7-methoxy-2,2-dimethylchromene
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Overview
Description
6-Vinyl-7-methoxy-2,2-dimethylchromene is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often found in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Vinyl-7-methoxy-2,2-dimethylchromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-methoxy-2,2-dimethylchromene with vinyl-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Vinyl-7-methoxy-2,2-dimethylchromene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated chromene derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
6-Vinyl-7-methoxy-2,2-dimethylchromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Vinyl-7-methoxy-2,2-dimethylchromene involves its interaction with specific molecular targets and pathways. The vinyl and methoxy groups play crucial roles in its bioactivity by modulating its interaction with enzymes and receptors. The compound’s lipophilicity and ability to form hydrogen bonds also contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Precocene I: 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.
Precocene II: 6,7-dimethoxy-2,2-dimethyl-2H-chromene.
Ageratochromene: Another name for Precocene II.
Uniqueness
6-Vinyl-7-methoxy-2,2-dimethylchromene is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activities compared to other chromenes. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62458-61-1 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6-ethenyl-7-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C14H16O2/c1-5-10-8-11-6-7-14(2,3)16-13(11)9-12(10)15-4/h5-9H,1H2,2-4H3 |
InChI Key |
RRUFTPKJXNXMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=C)C |
Origin of Product |
United States |
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